(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of propenoic acids and features a combination of chloro, fluoro, and ethoxy substituents on its aromatic ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl alcohol and 3-ethoxyphenol.
Etherification: The first step involves the etherification of 3-ethoxyphenol with 2-chloro-6-fluorobenzyl alcohol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Formation of Propenoic Acid: The resulting ether is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the propenoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the propenoic acid moiety to an alcohol.
Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with new functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid
- (2E)-3-{4-[(2-fluorobenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid
- (2E)-3-{4-[(2-chloro-6-methylbenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid
Uniqueness
(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-2-propenoic acid is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
Molecular Formula |
C18H16ClFO4 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16ClFO4/c1-2-23-17-10-12(7-9-18(21)22)6-8-16(17)24-11-13-14(19)4-3-5-15(13)20/h3-10H,2,11H2,1H3,(H,21,22)/b9-7+ |
InChI Key |
TVXWOZCEOYIKFE-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=C(C=CC=C2Cl)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.